Cas no 27428-42-8 (Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate)

Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate 化学的及び物理的性質
名前と識別子
-
- ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate
- ethyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate
- BBL013596
- STK801479
- A913289
- 3,5-Dimethylisoxazole-4-propanoic acid ethyl ester
- 4-Isoxazolepropanoic acid, 3,5-dimethyl-, ethyl ester
- Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate
-
- MDL: MFCD08701376
- インチ: 1S/C10H15NO3/c1-4-13-10(12)6-5-9-7(2)11-14-8(9)3/h4-6H2,1-3H3
- InChIKey: ZSIKUODTTWGBPS-UHFFFAOYSA-N
- ほほえんだ: O1C(C)=C(C(C)=N1)CCC(=O)OCC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 196
- トポロジー分子極性表面積: 52.3
- 疎水性パラメータ計算基準値(XlogP): 1.6
Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E259785-250mg |
Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate |
27428-42-8 | 250mg |
$ 380.00 | 2022-06-05 | ||
abcr | AB378024-500 mg |
Ethyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate |
27428-42-8 | 500MG |
€313.80 | 2023-02-03 | ||
abcr | AB378024-1 g |
Ethyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate |
27428-42-8 | 1g |
€406.00 | 2023-06-20 | ||
Chemenu | CM516038-1g |
Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate |
27428-42-8 | 97% | 1g |
$320 | 2024-07-28 | |
abcr | AB378024-500mg |
Ethyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate, 95%; . |
27428-42-8 | 95% | 500mg |
€333.00 | 2025-03-19 | |
abcr | AB378024-5g |
Ethyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate, 95%; . |
27428-42-8 | 95% | 5g |
€1037.00 | 2025-03-19 | |
A2B Chem LLC | AI46346-5g |
Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate |
27428-42-8 | >95% | 5g |
$1134.00 | 2024-04-20 | |
TRC | E259785-100mg |
Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate |
27428-42-8 | 100mg |
$ 185.00 | 2022-06-05 | ||
Ambeed | A420424-1g |
Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate |
27428-42-8 | 97% | 1g |
$323.0 | 2024-07-28 | |
A2B Chem LLC | AI46346-1g |
Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate |
27428-42-8 | >95% | 1g |
$578.00 | 2024-04-20 |
Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate 関連文献
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoateに関する追加情報
Ethyl 3-(3,5-Dimethylisoxazol-4-yl)Propanoate: A Comprehensive Overview
Ethyl 3-(3,5-Dimethylisoxazol-4-yl)Propanoate, also known by its CAS number 27428-42-8, is a compound of significant interest in various fields of chemistry and materials science. This compound belongs to the class of isoxazole derivatives, which are widely studied due to their unique structural properties and potential applications in drug discovery, agrochemicals, and advanced materials. The molecule consists of an isoxazole ring substituted with methyl groups at positions 3 and 5, and an ethyl ester group attached to the propanoate chain. This combination of functional groups imparts versatile chemical properties to the compound.
The synthesis of Ethyl 3-(3,5-Dimethylisoxazol-4-yl)Propanoate involves a series of well-established organic reactions. The core isoxazole ring is typically formed through a cyclization process involving a β-diketone or its equivalents. The substitution pattern on the isoxazole ring is crucial for determining the compound's reactivity and stability. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such compounds, reducing production costs and environmental impact.
One of the most notable applications of Ethyl 3-(3,5-Dimethylisoxazol-4-yl)Propanoate lies in its use as an intermediate in pharmaceutical research. The compound's ability to act as a bioisostere for other functional groups makes it valuable in drug design. For instance, studies have shown that this compound can modulate enzyme activity by binding to specific protein targets, potentially leading to novel therapeutic agents for conditions such as inflammation and neurodegenerative diseases.
In the field of agrochemistry, Ethyl 3-(3,5-Dimethylisoxazol-4-yl)Propanoate has been explored as a component in herbicides and fungicides. Its ability to inhibit key enzymes involved in plant metabolism has been documented in recent research papers. Moreover, the compound's stability under environmental conditions makes it a promising candidate for sustainable agricultural practices.
Recent studies have also highlighted the potential of Ethyl 3-(3,5-Dimethylisoxazol-4-yl)Propanoate in materials science. Researchers have investigated its role as a precursor for advanced polymers and coatings. The compound's ability to form cross-linked networks through esterification reactions has led to innovative applications in high-performance materials for electronics and aerospace industries.
From a toxicological perspective, Ethyl 3-(3,5-Dimethylisoxazol-4-yl)Propanoate has undergone rigorous safety assessments. Experimental data indicate that the compound exhibits low acute toxicity when administered via various routes. However, long-term exposure studies are still required to fully understand its potential health risks.
In terms of environmental impact, recent research has focused on the biodegradation pathways of Ethyl 3-(3,5-Dimethylisoxazol-4-yl)Propanoate. Findings suggest that the compound can be effectively metabolized by microorganisms under aerobic conditions, minimizing its persistence in natural ecosystems.
Looking ahead, ongoing research aims to explore new synthetic routes for Ethyl 3-(3,5-Dimethylisoxazol-4-yl)Propanoate that utilize renewable feedstocks and green chemistry principles. Such innovations could significantly reduce the environmental footprint associated with its production.
In conclusion, Ethyl 3-(3,5-Dimethylisoxazol-4-ylium Propanoate (CAS No: 27428-42-8) stands out as a multifaceted compound with diverse applications across various industries. Its structural versatility and promising biological activities continue to attract scientific interest worldwide.
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